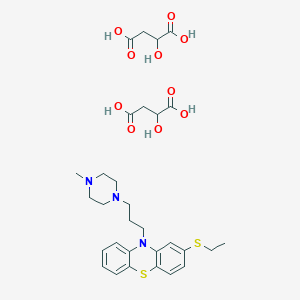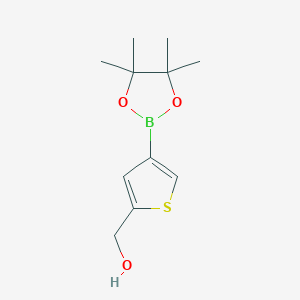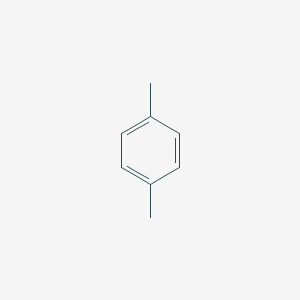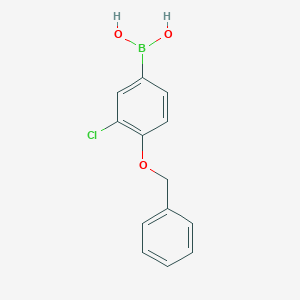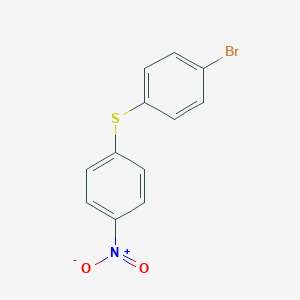
(4-溴苯基)(4-硝基苯基)硫醚
描述
The compound (4-Bromophenyl)(4-nitrophenyl)sulfane is a molecule that is presumed to consist of a 4-bromophenyl group and a 4-nitrophenyl group linked by a sulfanyl (-S-) bridge. This type of compound is of interest due to its potential applications in the formation of self-assembled monolayers (SAMs) and its relevance in photodynamic therapy (PDT) for cancer treatment.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the use of 4-nitrophenyl sulfenyl chloride as a precursor for aromatic SAMs on gold surfaces . The synthesis involves the reductive dissociation of the S-Cl bond, which suggests that similar methods could potentially be applied to synthesize (4-Bromophenyl)(4-nitrophenyl)sulfane by substituting the appropriate bromophenyl precursor.
Molecular Structure Analysis
While the exact molecular structure of (4-Bromophenyl)(4-nitrophenyl)sulfane is not provided, related compounds have been characterized using various analytical techniques. For instance, a compound with a somewhat similar structure, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized by elemental analysis, IR, UV, NMR spectroscopy, and X-ray crystallography . These techniques could be employed to determine the molecular structure of (4-Bromophenyl)(4-nitrophenyl)sulfane.
Chemical Reactions Analysis
The reactivity of the sulfanyl group in forming SAMs indicates that (4-Bromophenyl)(4-nitrophenyl)sulfane could participate in similar surface chemistry reactions . Additionally, the presence of the nitro group could confer reactivity towards reduction or participation in nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Bromophenyl)(4-nitrophenyl)sulfane can be inferred from related compounds. For example, the crystal structure of a related compound provides insights into the potential crystalline arrangement and solid-state properties . The optical properties of sulfanyl porphyrazines, which are structurally related, have been evaluated in various solvents, suggesting that (4-Bromophenyl)(4-nitrophenyl)sulfane may also exhibit interesting optical properties relevant to PDT .
科学研究应用
1. 开发透明芳香族聚酰亚胺
(Tapaswi et al., 2015)使用(4-溴苯基)(4-硝基苯基)硫醚衍生物合成了透明聚酰亚胺。这些聚酰亚胺具有高折射率、小双折射和良好的热力学稳定性,适用于先进材料应用。
2. 溴化吡唑的硝化
(Chang et al., 1979)和(Chang et al., 1980)的研究探讨了在硫酸中对溴化吡唑进行硝化的过程,涉及类似于(4-溴苯基)(4-硝基苯基)硫醚的化合物。
3. 萘酮衍生物的光学性质
(D’silva等人,2012)研究了萘酮衍生物的非线性光学性质,包括具有溴和硝基取代基的化合物,这些化合物在结构上与(4-溴苯基)(4-硝基苯基)硫醚相关。
4. 芳香自组装单分子膜在金表面的形成
(Houmam et al., 2011)利用与(4-溴苯基)(4-硝基苯基)硫醚相关的4-硝基苯基硫醚氯化物,在金表面形成了致密芳香自组装单分子膜(SAMs)。
5. 次溴酸根离子反应
(Simanenko et al., 2004)研究了次溴酸根离子与神经和水泡剂模拟物的反应,这与(4-溴苯基)(4-硝基苯基)硫醚中溴和硝基团的反应性相关。
6. 修改氨基酸的合成
(Bambal & Hanzlik, 1994)合成了修改的氨基酸,包括(4-溴苯基)(4-硝基苯基)硫醚的衍生物,为溴苯氧化物与蛋白质的加合物提供了模型。
7. 分子间相互作用的评估
(Jacob et al., 2011)评估了噻吩酮衍生物和前体的分子间相互作用,包括类似于(4-溴苯基)(4-硝基苯基)硫醚的化合物,以了解不同取代基的作用。
8. 吡啶解离修饰中心的改变
(Um et al., 2006)报告了对O-4-硝基苯基苯甲酸酯和硫代苯甲酸酯中电子亲合中心的修饰的动力学研究,这些化合物在结构上与(4-溴苯基)(4-硝基苯基)硫醚相关。
9. 分子成像和硫化氢检测
(Lin et al., 2015)开发了用于分子成像和检测硫化氢及相关活性硫化物的化学探针,与(4-溴苯基)(4-硝基苯基)硫醚等化合物的研究相关。
10. 硫醚硫的检测和成像
(Han et al., 2018)设计了一种近红外荧光探针,用于在细胞中检测和成像硫醚硫,与(4-溴苯基)(4-硝基苯基)硫醚等含硫化合物的研究相关。
安全和危害
属性
IUPAC Name |
1-(4-bromophenyl)sulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBPDJTKDECOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302208 | |
| Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-nitrophenyl)sulfane | |
CAS RN |
21969-12-0 | |
| Record name | 21969-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

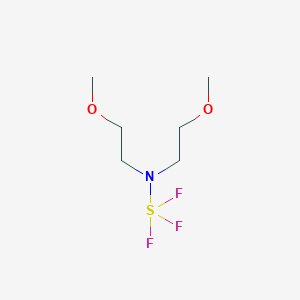
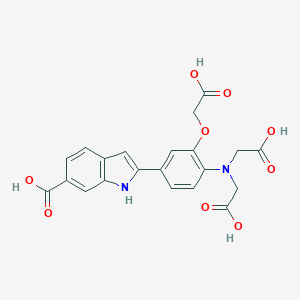
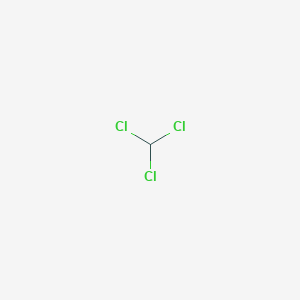

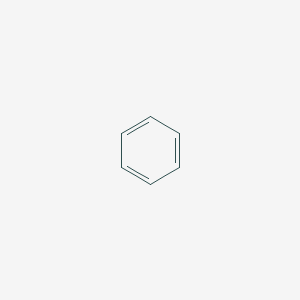
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
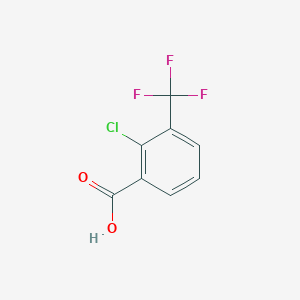
![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)
